Phenylalanine-d5

Übersicht

Beschreibung

Phenylalanine-d5 (Phe-d5) is an important compound in the field of biochemistry. It is a derivative of the essential amino acid phenylalanine, and is commonly used in biochemical studies, particularly those involving protein synthesis and metabolism. Phe-d5 is a labeled form of phenylalanine, and is used as an isotopically labeled tracer to track the metabolic fate of phenylalanine in living organisms. It is also used to measure the rate of protein synthesis and degradation in various biochemical studies.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Phenylalanine-d5 is used in metabolic studies to understand altered metabolic pathways in diseases like Parkinson’s Disease (PD). It helps in elucidating mechanisms such as the reduction of phenylalanine hydroxylase (PAH) activity and the subsequent impact on neurotransmitter synthesis .

Pharmaceutical Research

In pharmaceutical research, Phenylalanine-d5 serves as a competitive antagonist for NMDA receptors, which is valuable in studying neurological disorders and developing treatments .

Nutraceutical Applications

As a nutraceutical, Phenylalanine-d5 can be found in products that provide essential nutrients, playing a role in supplementing diets and possibly aiding in nutritional therapies .

Biosynthesis Engineering

This compound is also pivotal in biosynthesis engineering, where it is used to optimize microbial pathways for L-phenylalanine synthesis from glucose, enhancing production yields for various applications .

Oxidative Stress Research

Phenylalanine-d5 is instrumental in researching oxidative stress, particularly in mitochondria, and its effects on cellular functions and disease pathophysiology .

Food Flavors and Additives Production

It is widely utilized in the production of food flavors and additives, contributing to the development of new tastes and enhancing existing ones .

Wirkmechanismus

Target of Action

Phenylalanine-d5, a deuterium-labeled variant of Phenylalanine , primarily targets the α2δ subunit of voltage-dependent Ca+ channels . This subunit plays a crucial role in the functioning of calcium channels, which are essential for various cellular processes such as muscle contraction, neurotransmitter release, and gene expression .

Mode of Action

Phenylalanine-d5 acts as an antagonist to the α2δ subunit of voltage-dependent Ca+ channels, with a Ki of 980 nM . It also acts as a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs . This interaction with its targets leads to changes in the functioning of these receptors and channels, thereby influencing various cellular processes.

Biochemical Pathways

Phenylalanine-d5, like Phenylalanine, is involved in several biochemical pathways. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase leads to the buildup of homogentisate, which can result in the production of black urine .

Pharmacokinetics

It is known that phenylalanine-d5 is a stable isotope of phenylalanine and can be used to study the metabolic effects of this amino acid . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Phenylalanine-d5 and their impact on its bioavailability.

Result of Action

High levels of Phenylalanine, and by extension Phenylalanine-d5, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . These molecular and cellular effects can have significant impacts on various biological processes and overall health.

Action Environment

The action, efficacy, and stability of Phenylalanine-d5 can be influenced by various environmental factors. For instance, the pH level can affect the form in which Phenylalanine-d5 exists and interacts with its targets . More research is needed to fully understand how different environmental factors influence the action of Phenylalanine-d5.

Eigenschaften

IUPAC Name |

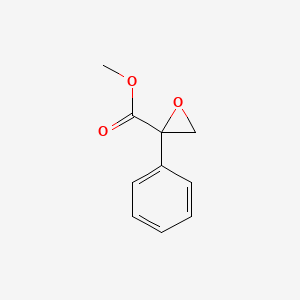

2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514739 | |

| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylalanine-d5 | |

CAS RN |

284664-89-7 | |

| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is phenylalanine-d5 used to measure muscle protein synthesis (MPS)?

A: Phenylalanine-d5 is used as a tracer to quantify the rate at which new proteins are synthesized in muscle tissue. Traditional methods rely on radioactive isotopes, but phenylalanine-d5 offers a safe, non-radioactive alternative. When infused into the body, phenylalanine-d5 is incorporated into newly synthesized proteins. By measuring the incorporation rate of phenylalanine-d5 into muscle protein, researchers can determine the fractional synthetic rate (FSR), a key indicator of MPS [].

Q2: How does exercise and sedation affect the use of phenylalanine-d5 in MPS studies?

A: Research [] indicates that both exercise and sedation can influence phenylalanine-d5 kinetics in horses. Exercise caused a temporary decrease in plasma phenylalanine-d5 enrichment, while sedation with xylazine resulted in a more prolonged reduction, up to 20%. These findings suggest that the timing of interventions like exercise or sedation should be carefully considered during MPS studies utilizing phenylalanine-d5. Researchers must account for these fluctuations to accurately interpret MPS data.

Q3: Can phenylalanine-d5 be used to distinguish between different types of hyperphenylalaninemia?

A: Yes, phenylalanine-d5 can be used to differentiate between phenylketonuria (PKU) and other less severe forms of hyperphenylalaninemia []. By administering phenylalanine-d5 and measuring the ratio of deuterated phenylalanine to deuterated tyrosine in plasma, researchers can estimate the remaining activity of the enzyme phenylalanine-4-hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine and its activity is severely reduced in PKU, while individuals with milder hyperphenylalaninemia retain some enzyme activity.

Q4: How is phenylalanine-d5 used in analytical chemistry?

A: Phenylalanine-d5 serves as a valuable internal standard in mass spectrometry-based analytical methods for quantifying various compounds, including amino acids [, ] and toxins like anatoxin-a []. Its use helps improve the accuracy and reliability of these methods by correcting for potential variations during sample preparation and analysis.

Q5: Are there any specific requirements for using phenylalanine-d5 in research?

A: Similar to other stable isotope-labeled compounds used in metabolic research, achieving a stable isotopic enrichment of phenylalanine-d5 in the blood is crucial for accurate MPS measurements []. This requires careful calculation of the priming dose and infusion rate based on individual animal parameters like the rate of phenylalanine appearance and pool size.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)

![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)

![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)